Capsidiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Alternaria alternata: This fungus is a common plant pathogen responsible for leaf spot diseases in various crops. Research has shown that capsidiol significantly inhibits the growth of A. alternata in vitro .

- Phytophthora capsici: This soil-borne fungus causes root rot and wilting in pepper and other solanaceous crops. Studies have shown that capsidiol exhibits antifungal activity against P. capsici .

- Botrytis cinerea: This fungus causes gray mold rot in various fruits and vegetables. Research suggests that capsidiol possesses antifungal activity against B. cinerea .

Plant Defense Mechanism

Capsidiol production is induced by various stresses, including fungal infection, wounding, and insect herbivory. This suggests that it plays a crucial role in plant defense mechanisms. Studies have shown that:

- Gene expression: Upon encountering stress, specific genes involved in capsidiol biosynthesis are upregulated, leading to increased production of the compound .

- Priming effect: Interestingly, plants might prime themselves for a faster capsidiol response by inducing the transcripts (messenger RNA) of the relevant genes without actively producing the compound itself. This allows for a quicker and more robust defense response upon encountering a pathogen .

Potential Applications

The research on capsidiol's anti-fungal properties and its role in plant defense mechanisms suggests potential applications in various fields:

- Developing natural fungicides: Capsidiol could be explored as a potential natural alternative to synthetic fungicides for controlling plant diseases.

- Improving plant disease resistance: Understanding the mechanisms of capsidiol production and its role in plant defense could lead to the development of crops with enhanced resistance to fungal pathogens.

Capsidiol falls under the category of phytoalexins, which are low-molecular-weight secondary metabolites produced by plants in response to fungal infection []. This production is part of a two-pronged defense strategy. The first involves a rapid response with free radicals at the infection site, while the second involves longer-term hormone and enzyme production to synthesize phytoalexins like capsidiol [].

Molecular Structure Analysis

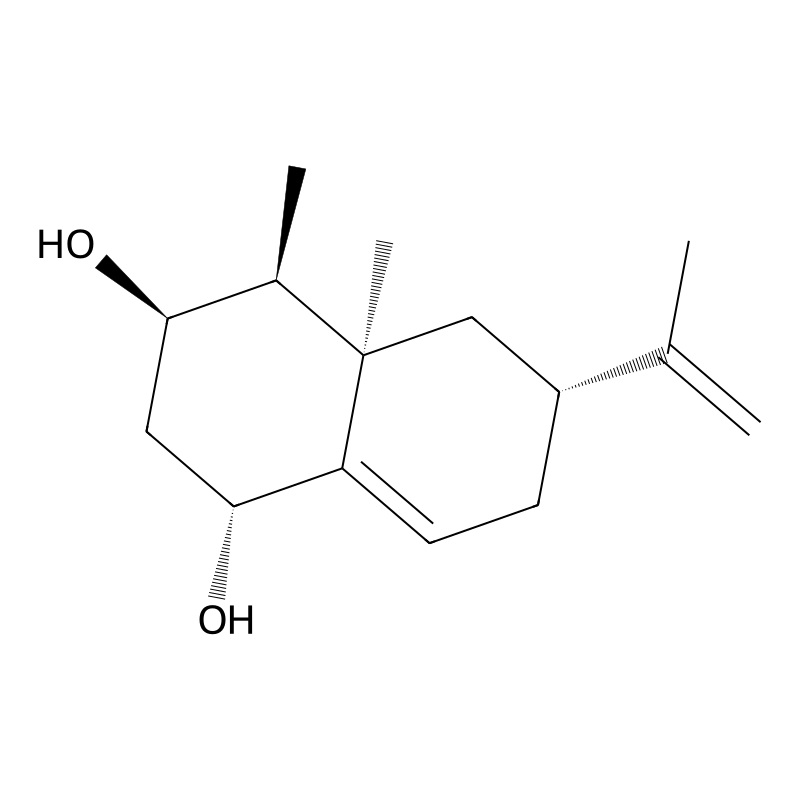

Capsidiol is a bicyclic terpene, meaning its structure is built from two connected isoprene units (C5H8) []. Its chemical formula is C15H24O2. The exact three-dimensional structure remains under investigation, but research suggests a bicyclic skeleton with two oxygen-containing functional groups [].

Understanding the complete structure is crucial for fully elucidating its properties and potential applications [].

Chemical Reactions Analysis

Biosynthesis

Capsidiol is derived from the mevalonate pathway via farnesyl pyrophosphate (FPP). The initial step involves the formation of an E,E-farnesyl cation through pyrophosphate loss []. Cyclization of this cation leads to the formation of the final structure. Specific enzymes like 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH) are believed to be critical in this process, but further research is needed to fully elucidate the biosynthetic pathway.

There is currently no scientific consensus on the degradation pathway or other relevant reactions involving capsidiol.

Physical And Chemical Properties Analysis

- Hydrophobic: The presence of hydrocarbon chains suggests low solubility in water.

- Relatively volatile: The terpene structure might indicate some volatility.

- Thermally stable: The carbon skeleton suggests some stability at moderate temperatures.

Capsidiol is synthesized through a series of enzymatic reactions involving the cyclization of farnesyl pyrophosphate (FPP) to form 5-epi-aristolochene, followed by hydroxylation processes. The key enzymes involved in this biosynthesis are:

- 5-epi-aristolochene synthase (EAS)

- 5-epi-aristolochene dihydroxylase (EAH)

Capsidiol exhibits significant antifungal activity, demonstrating toxicity towards various pathogens, including Botrytis cinerea and Phytophthora capsici. Its production is part of the plant's defense strategy, enhancing resistance against infections by forming localized barriers around infection sites. This compound has been shown to be effective in non-host resistance mechanisms as well, indicating its broad-spectrum antifungal properties .

The biosynthesis of capsidiol primarily occurs through the mevalonate pathway, where farnesyl pyrophosphate is converted into capsidiol via several enzymatic steps. The synthesis can be outlined as follows:

- Formation of Farnesyl Cation: FPP loses pyrophosphate.

- Cyclization: The farnesyl cation undergoes cyclization to form germacryl cation.

- Second Ring Closure: This results in the formation of eudesmyl cation.

- Final Conversion: The tertiary cation at C-2 leads to the production of capsidiol through further enzymatic actions by EAS and EAH .

Capsidiol has potential applications in agriculture due to its antifungal properties. It can be utilized as a natural pesticide or incorporated into plant breeding programs aimed at enhancing disease resistance in crops. Additionally, its role in plant defense mechanisms makes it a subject of interest for research into sustainable agricultural practices and biopesticide development .

Research has indicated that capsidiol interacts with various signaling pathways within plants, particularly those related to pathogen response. For instance, it has been shown that an ERF2-like transcription factor positively regulates capsidiol production, indicating that its biosynthesis is tightly controlled at the genetic level. This regulation occurs independently of jasmonate and ethylene signaling pathways, highlighting its unique role in plant defense .

Capsidiol shares structural and functional similarities with other phytoalexins and terpenoids. Some comparable compounds include:

- Resveratrol: Found in grapes; known for antioxidant properties.

- Camphor: A bicyclic monoterpene used for its antiseptic qualities.

- Squalene: A triterpene with applications in cosmetics and pharmaceuticals.

| Compound | Class | Source | Biological Activity |

|---|---|---|---|

| Capsidiol | Terpenoid | Tobacco, Chili Pepper | Antifungal |

| Resveratrol | Polyphenol | Grapes | Antioxidant |

| Camphor | Monoterpene | Camphor tree | Antiseptic, anti-inflammatory |

| Squalene | Triterpene | Shark liver oil | Skin moisturizer, antioxidant |

Capsidiol's uniqueness lies in its specific role as a phytoalexin produced exclusively in response to fungal infections in certain plants, distinguishing it from other compounds that may have broader or different biological activities .

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant